Diethyl 1-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
The synthesis of 1,4-dihydropyridines typically involves the Hantzsch reaction, which is a three-component cyclocondensation reaction. This method involves the reaction of acetoacetic ester, an aldehyde, and ammonia or an amine . For the specific compound , the synthetic route would involve the use of 4-methoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde as key starting materials. The reaction conditions usually include a solvent such as ethanol and a catalyst like piperidine, under reflux conditions .
Chemical Reactions Analysis
1,4-Dihydropyridines, including 3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE, undergo various chemical reactions:
Scientific Research Applications
3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,4-dihydropyridines involves their interaction with voltage-dependent L-type calcium channels. By binding to these channels, they inhibit the influx of calcium ions into cells, leading to the relaxation of smooth muscle cells and a subsequent decrease in blood pressure . This mechanism is particularly relevant in the treatment of hypertension and angina .
Comparison with Similar Compounds
Similar compounds include other 1,4-dihydropyridines such as nifedipine, felodipine, nicardipine, and amlodipine . These compounds share a common mechanism of action but differ in their pharmacokinetic properties and specific clinical applications. The unique structural features of 3,5-DIETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE, such as the presence of methoxy groups, contribute to its distinct biological activities and potential therapeutic benefits .
Properties
Molecular Formula |
C28H33NO8 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
diethyl 1-[(4-methoxyphenyl)methyl]-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H33NO8/c1-7-36-27(30)21-16-29(15-18-9-11-20(32-3)12-10-18)17-22(28(31)37-8-2)25(21)19-13-23(33-4)26(35-6)24(14-19)34-5/h9-14,16-17,25H,7-8,15H2,1-6H3 |
InChI Key |
OYSBFNMTKPQOSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OCC)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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